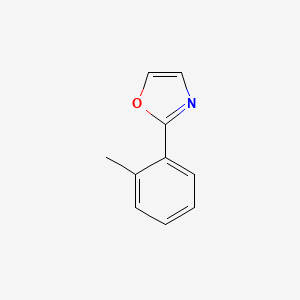

2-(2-Methylphenyl)oxazole

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(2-methylphenyl)-1,3-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO/c1-8-4-2-3-5-9(8)10-11-6-7-12-10/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XATYFXXHWVUGRI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=NC=CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401318832 | |

| Record name | 2-(2-Methylphenyl)oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401318832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62882-03-5 | |

| Record name | 2-(2-Methylphenyl)oxazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62882-03-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2-Methylphenyl)oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401318832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(2-Methylphenyl)oxazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for 2-(2-methylphenyl)oxazole, a heterocyclic compound of interest in medicinal chemistry and materials science. The following sections detail the core methodologies, including the Robinson-Gabriel synthesis, the Fischer oxazole synthesis, and the Van Leusen reaction, supported by experimental protocols, quantitative data, and visual representations of the synthetic routes.

Core Synthesis Pathways

Three principal methods are widely recognized for the synthesis of oxazole derivatives, each offering distinct advantages depending on the availability of starting materials and desired substitution patterns. These are the Robinson-Gabriel synthesis, the Fischer oxazole synthesis, and the Van Leusen oxazole synthesis.

Robinson-Gabriel Synthesis

The Robinson-Gabriel synthesis is a classic and versatile method for the formation of oxazoles, involving the cyclodehydration of an α-acylamino ketone precursor.[1][2][3] This pathway is particularly useful for accessing 2,5-disubstituted oxazoles. The key starting material, the α-acylamino ketone, can be prepared through various methods, including the Dakin-West reaction.[2]

Reaction Scheme:

The general scheme for the Robinson-Gabriel synthesis involves the intramolecular cyclization and subsequent dehydration of an α-acylamino ketone, typically in the presence of a dehydrating agent such as sulfuric acid, phosphorus pentoxide, or phosphoryl chloride.[2][4]

Figure 1: Robinson-Gabriel synthesis pathway.

Experimental Protocol (General):

-

Preparation of the α-Acylamino Ketone: The synthesis would typically start from an appropriate α-amino ketone and 2-methylbenzoyl chloride. The reaction is usually carried out in the presence of a base to neutralize the HCl formed.

-

Cyclodehydration: The purified α-acylamino ketone is then treated with a strong dehydrating agent. For instance, the compound can be heated in concentrated sulfuric acid or refluxed with phosphoryl chloride in a suitable solvent.[4]

-

Work-up and Purification: After the reaction is complete, the mixture is typically poured onto ice water and neutralized. The crude product is then extracted with an organic solvent, dried, and purified by chromatography or recrystallization.

Quantitative Data:

The yield of the Robinson-Gabriel synthesis can vary significantly depending on the substrate and the specific dehydrating agent used, with literature reports for similar diaryloxazoles ranging from moderate to good.[4]

| Parameter | Value | Reference |

| Typical Yield | 50-80% | [4] |

| Reaction Temperature | Ambient to reflux | [2] |

| Reaction Time | 1-24 hours | [2] |

Fischer Oxazole Synthesis

The Fischer oxazole synthesis provides a direct route to 2,5-disubstituted oxazoles through the condensation of a cyanohydrin with an aldehyde in the presence of anhydrous hydrogen chloride.[5][6] This method, discovered by Emil Fischer in 1896, is a cornerstone in oxazole chemistry.[5]

Reaction Scheme:

In the context of synthesizing this compound, the reaction would involve the condensation of an appropriate cyanohydrin with 2-methylbenzaldehyde.

Figure 2: Fischer oxazole synthesis pathway.

Experimental Protocol (General):

A specific experimental protocol for the synthesis of this compound via the Fischer synthesis is not explicitly detailed in the provided search results. However, a general procedure can be extrapolated from the synthesis of analogous 2,5-diaryloxazoles.[5]

-

Reaction Setup: Equimolar amounts of the cyanohydrin and 2-methylbenzaldehyde are dissolved in anhydrous diethyl ether.

-

Reaction Execution: A stream of dry hydrogen chloride gas is passed through the solution. The reaction mixture is typically stirred at room temperature.

-

Product Isolation: The oxazole product often precipitates from the reaction mixture as its hydrochloride salt. The salt is then collected by filtration.

-

Purification: The free base of the oxazole can be obtained by treating the hydrochloride salt with a weak base, followed by extraction and purification using standard techniques such as chromatography.

Quantitative Data:

Yields for the Fischer oxazole synthesis are generally moderate to good, but can be influenced by the purity of the reagents and the anhydrous conditions.

| Parameter | Value | Reference |

| Typical Yield | 40-70% | [5] |

| Reaction Temperature | Room Temperature | [5] |

| Reaction Time | Several hours | [5] |

Van Leusen Oxazole Synthesis

The Van Leusen oxazole synthesis is a powerful and popular method for preparing 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC).[7][8] This reaction is known for its operational simplicity and the commercial availability of TosMIC.

Reaction Scheme:

This pathway involves the reaction of an aldehyde, in this case, potentially a precursor that can be converted to the desired oxazole, with TosMIC in the presence of a base. For the synthesis of a 2-substituted oxazole like this compound, a variation of the standard Van Leusen reaction or a multi-step sequence would be necessary, as the standard reaction typically places the substituent from the aldehyde at the 5-position. However, modifications exist to access different substitution patterns.[7] A plausible route would involve using a precursor that incorporates the 2-methylphenyl group and can react with a suitable C1 synthon. A more direct, albeit less common, approach might involve a modified TosMIC reagent.

A more direct conceptual pathway for the synthesis of the target compound would involve the reaction of 2-methylbenzaldehyde with a reagent that provides the remaining oxazole ring atoms. While the standard Van Leusen reaction with TosMIC yields a 5-substituted oxazole, for the purpose of illustrating a potential pathway, we present a generalized scheme.

Figure 3: Van Leusen oxazole synthesis pathway (conceptual).

Experimental Protocol (General, for 5-Aryl Oxazoles):

While a direct protocol for 2-(o-tolyl)oxazole is not available, a typical procedure for the synthesis of a 5-aryloxazole from an aromatic aldehyde and TosMIC is as follows:[7][9]

-

Reaction Setup: The aromatic aldehyde and a slight excess of TosMIC are dissolved in a suitable solvent, typically methanol or a mixture of DME and methanol.

-

Base Addition: A base, such as potassium carbonate or a basic ion exchange resin, is added to the mixture.

-

Reaction: The reaction is stirred at room temperature or gently heated to reflux for several hours.

-

Work-up and Purification: The reaction mixture is filtered to remove the base and the tosylsulfinic acid byproduct. The filtrate is then concentrated, and the residue is purified by column chromatography or recrystallization to afford the pure oxazole.

Quantitative Data (for 5-Aryl Oxazoles):

The Van Leusen reaction is known for its good to excellent yields.

| Parameter | Value | Reference |

| Typical Yield | 60-90% | [7][9] |

| Reaction Temperature | Room temperature to reflux | [7] |

| Reaction Time | 2-12 hours | [7] |

Conclusion

The synthesis of this compound can be approached through several established methodologies. The Robinson-Gabriel and Fischer syntheses offer classical and reliable routes, provided the necessary precursors are accessible. The Van Leusen reaction, while typically yielding 5-substituted oxazoles, can potentially be adapted for the synthesis of 2-substituted isomers through modified starting materials or a multi-step strategy. The choice of the optimal pathway will depend on factors such as the availability and cost of starting materials, desired scale of the reaction, and the specific capabilities of the laboratory. Further research into specific adaptations of these general methods is recommended for the optimized synthesis of this compound.

References

- 1. Fischer oxazole synthesis | Semantic Scholar [semanticscholar.org]

- 2. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 3. synarchive.com [synarchive.com]

- 4. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]

- 5. Fischer oxazole synthesis - Wikipedia [en.wikipedia.org]

- 6. Fischer Oxazole Synthesis [drugfuture.com]

- 7. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Van Leusen Oxazole Synthesis [organic-chemistry.org]

- 9. Solution-phase parallel oxazole synthesis with TosMIC [organic-chemistry.org]

An In-depth Technical Guide on the Physicochemical Properties of 2-(2-Methylphenyl)oxazole

For Researchers, Scientists, and Drug Development Professionals

Physicochemical Properties of Oxazole

To provide a baseline for understanding the properties of substituted oxazoles, the following table summarizes the known physicochemical data for the parent compound, oxazole. These values offer a starting point for predicting the behavior of derivatives like 2-(2-Methylphenyl)oxazole.

| Property | Value | Source |

| Molecular Formula | C₃H₃NO | [1][2] |

| Molecular Weight | 69.06 g/mol | [1][3] |

| Melting Point | -87 to -84 °C | [1][2] |

| Boiling Point | 69 to 70 °C | [1][2] |

| Density | 1.05 g/mL at 25 °C | [1][2] |

| pKa (of conjugate acid) | 0.8 | [3][4] |

| Water Solubility | Slightly miscible | [1][2] |

Experimental Protocols

The following sections detail standard experimental methodologies for determining key physicochemical properties of organic compounds.

Melting Point Determination

The melting point is a critical indicator of a compound's purity.[5] Pure crystalline solids typically exhibit a sharp melting point range of 0.5-1.0°C.[5]

Methodology: Capillary Method [6]

-

Sample Preparation: Ensure the sample is completely dry and in a powdered form.[6] Load a small amount of the powdered solid into a capillary tube, which is sealed at one end, to a height of 2-3 mm. The sample should be tightly packed by tapping the tube or dropping it through a larger glass tube.[7][8]

-

Apparatus Setup: Place the capillary tube into a melting point apparatus.[7]

-

Measurement:

-

If the approximate melting point is unknown, a rapid heating rate (10-20°C per minute) can be used to determine a preliminary range.[8]

-

For an accurate measurement, heat the sample at a slower rate of approximately 1-2°C per minute, starting from a temperature about 15-20°C below the expected melting point.

-

-

Data Recording: Record the temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point of the substance.[9]

Boiling Point Determination

The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure.[10][11]

Methodology: Micro Boiling Point (Thiele Tube Method) [12][13]

-

Sample Preparation: Place a few milliliters of the liquid sample into a small test tube.[11] Invert a capillary tube (sealed at one end) and place it into the test tube with the open end submerged in the liquid.[10][12]

-

Apparatus Setup: Attach the test tube to a thermometer using a rubber band.[10][12] Insert the assembly into a Thiele tube containing mineral oil, ensuring the sample is positioned near the middle of the oil.[12]

-

Measurement: Gently heat the side arm of the Thiele tube with a burner.[13] Continue heating until a rapid and continuous stream of bubbles emerges from the capillary tube.[10][13]

-

Data Recording: Remove the heat and allow the apparatus to cool. The boiling point is the temperature at which the bubbling stops and the liquid begins to enter the capillary tube.[10][13]

Solubility Determination

Solubility is a measure of the maximum amount of a substance that can dissolve in a given solvent at a specific temperature.

Methodology: Shake-Flask Method [14]

-

Preparation: Add an excess amount of the solid compound to a known volume of the desired solvent (e.g., water, buffer solutions) in a flask.[14]

-

Equilibration: Seal the flask and agitate it at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[14]

-

Sample Separation: After equilibration, cease agitation and allow the undissolved solid to settle. Separate the saturated solution from the excess solid by filtration or centrifugation.[14]

-

Analysis: Accurately measure the concentration of the dissolved compound in the saturated solution using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).[14] The resulting concentration is the solubility of the compound in that solvent at that temperature.

LogP (Partition Coefficient) Determination

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity and is a critical parameter in drug development.

Methodology: Shake-Flask Method [15]

-

Solvent Preparation: Pre-saturate n-octanol with water (or an appropriate aqueous buffer) and the aqueous phase with n-octanol by mixing them for 24 hours and then separating the layers.[16][17]

-

Partitioning: Dissolve a known amount of the compound in either the pre-saturated n-octanol or the aqueous phase.[15] Add a precise volume of the other phase to a flask. The ratio of the volumes of the two phases can be adjusted depending on the expected lipophilicity of the compound.[16]

-

Equilibration: Shake the flask for a set period (e.g., 30 minutes) to allow the compound to partition between the two phases.[18] Let the flask stand to allow for complete phase separation.[18]

-

Analysis: Carefully separate the two phases. Determine the concentration of the compound in each phase using an appropriate analytical method like HPLC or UV-Vis spectroscopy.[18]

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. LogP is the base-10 logarithm of this value.

Visualizations

Workflow for Physicochemical Property Determination

The following diagram illustrates a general workflow for the characterization of the physicochemical properties of a new chemical entity.

Caption: A flowchart of the typical experimental sequence for determining the key physicochemical properties of a compound.

Experimental Workflow for Shake-Flask LogP Determination

This diagram details the steps involved in the shake-flask method for determining the octanol-water partition coefficient (LogP).

Caption: A step-by-step diagram of the shake-flask method for LogP determination.

References

- 1. chemicalbook.com [chemicalbook.com]

- 2. Oxazole | 288-42-6 [chemicalbook.com]

- 3. Oxazole - Wikipedia [en.wikipedia.org]

- 4. Oxazole [chemeurope.com]

- 5. chem.ucalgary.ca [chem.ucalgary.ca]

- 6. westlab.com [westlab.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 9. scribd.com [scribd.com]

- 10. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. chymist.com [chymist.com]

- 14. lup.lub.lu.se [lup.lub.lu.se]

- 15. encyclopedia.pub [encyclopedia.pub]

- 16. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. diposit.ub.edu [diposit.ub.edu]

- 18. researchgate.net [researchgate.net]

A Technical Guide to 2-(2-Methylphenyl)oxazole: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Chemical Properties and Data

Quantitative data for 2-(2-Methylphenyl)oxazole is not explicitly available. However, data for representative 2,5-disubstituted aryloxazoles are presented below to provide a comparative reference.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Reference |

| 2-(2-Methylphenyl)-5-phenyl-1,3-oxazole | C₁₆H₁₃NO | 235.28 | 17064-20-9 | PubChem |

| 5-Bromo-2-(2-methylphenyl)oxazole | C₁₀H₈BrNO | 238.08 | 1391739-99-3 | CymitQuimica |

| 2,2'-(1,4-Phenylene)bis[4-methyl-5-phenyl-oxazole] | C₂₆H₂₀N₂O₂ | 392.45 | 3073-87-8 | Cheméo[5] |

Synthesis of 2-Aryloxazoles: Experimental Protocols

Several synthetic routes are available for the preparation of 2-aryloxazoles. The choice of method often depends on the availability of starting materials and the desired substitution pattern.

Van Leusen Oxazole Synthesis

The Van Leusen reaction is a versatile method for synthesizing 5-substituted oxazoles from aldehydes and p-toluenesulfonylmethyl isocyanide (TosMIC).[6]

General Experimental Protocol:

A solution of the aryl aldehyde (1 equivalent) and TosMIC (1.1 equivalents) in a suitable solvent such as methanol or a mixture of DME and methanol is treated with a base like potassium carbonate (K₂CO₃) or an ion-exchange resin.[6] The reaction mixture is typically stirred at room temperature or heated to reflux for several hours. After completion, the reaction is worked up by removing the solvent and purifying the crude product by column chromatography.[6]

Workflow for Van Leusen Oxazole Synthesis:

Caption: Van Leusen synthesis workflow.

Robinson-Gabriel Synthesis

This classical method involves the cyclization and dehydration of α-acylamino ketones to form 2,5-disubstituted oxazoles.[7][8]

General Experimental Protocol:

An α-acylamino ketone is treated with a dehydrating agent such as sulfuric acid, phosphorus pentachloride, or phosphoryl chloride. The reaction is often heated to facilitate cyclization and dehydration. The product is then isolated and purified.[7]

Flow Synthesis of 2-Aryloxazoles

A modern approach involves the rapid synthesis of oxazolines from β-hydroxy amides, followed by oxidation to oxazoles using a packed-bed reactor with manganese dioxide (MnO₂).[9]

General Experimental Protocol for Oxidation:

A solution of the corresponding oxazoline in a solvent like 1,2-dimethoxyethane (DME) is passed through a column packed with activated MnO₂ at an elevated temperature (e.g., 60-100 °C). The output from the reactor is collected and concentrated under vacuum to yield the oxazole, often without the need for further purification.[9]

Applications in Drug Development

The oxazole ring is a key structural motif in many biologically active compounds and approved drugs.[1][3] Derivatives of 2-aryloxazoles have shown significant potential in various therapeutic areas.

VEGFR2 Kinase Inhibition

A series of 2-anilino-5-aryloxazoles has been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) kinase.[10][11] VEGFR2 is a crucial mediator of angiogenesis, the formation of new blood vessels, which is a hallmark of cancer. Inhibition of VEGFR2 can disrupt tumor growth and metastasis.

Simplified VEGFR2 Signaling Pathway:

Caption: Inhibition of VEGFR2 signaling.

Other Biological Activities

Oxazole derivatives have demonstrated a broad spectrum of pharmacological effects, including:

-

Antimicrobial Activity : Some oxazole derivatives exhibit potent antibacterial and antifungal properties.[1][4][12]

-

Anti-inflammatory Activity : Certain oxazoles act as anti-inflammatory agents.[4]

-

Anticancer Activity : Beyond VEGFR2 inhibition, various aryloxazoles have shown cytotoxic effects against different cancer cell lines, acting as antimitotic and vascular-disrupting agents.[13]

-

Antitubercular Activity : The oxazole scaffold is also being explored for the development of new antitubercular drugs.[4]

Conclusion

While specific data for this compound remains elusive, the broader class of 2-aryloxazoles represents a rich area for chemical and pharmacological research. The established synthetic methodologies provide a clear path for the preparation of this and related compounds. The diverse biological activities associated with the oxazole nucleus, particularly in the context of cancer and infectious diseases, underscore its importance as a privileged scaffold in modern drug discovery. Further investigation into the specific properties and activities of this compound is warranted to explore its full therapeutic potential.

References

- 1. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. tandfonline.com [tandfonline.com]

- 4. d-nb.info [d-nb.info]

- 5. Oxazole, 2,2'-(1,4-phenylene)bis[4-methyl-5-phenyl- (CAS 3073-87-8) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]

- 8. youtube.com [youtube.com]

- 9. The rapid synthesis of oxazolines and their heterogeneous oxidation to oxazoles under flow conditions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C4OB02105C [pubs.rsc.org]

- 10. Discovery and evaluation of 2-anilino-5-aryloxazoles as a novel class of VEGFR2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. derpharmachemica.com [derpharmachemica.com]

- 13. Synthesis and biological evaluation of aryloxazole derivatives as antimitotic and vascular-disrupting agents for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

Biological Activity of 2-Aryl-Oxazole Derivatives: A Technical Guide

Introduction

Oxazole derivatives are a prominent class of five-membered heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide spectrum of biological activities. The oxazole scaffold, characterized by an oxygen and a nitrogen atom at positions 1 and 3 respectively, serves as a versatile pharmacophore in the design of novel therapeutic agents.[1][2] The substitution pattern on the oxazole ring plays a pivotal role in defining the pharmacological profile, leading to compounds with antimicrobial, anticancer, anti-inflammatory, and antitubercular properties.[1] This technical guide focuses on the biological activity of 2-aryl-oxazole derivatives, with a specific interest in the 2-(2-Methylphenyl)oxazole subclass.

While direct and extensive research on the biological activity of this compound derivatives is limited in publicly available literature, this guide will provide a comprehensive overview by examining closely related and well-studied analogues. Specifically, the potent anticancer activity of 2-methyl-4,5-diaryloxazoles will be detailed as a representative example, providing insights into the potential mechanisms, experimental evaluation, and structure-activity relationships that are likely relevant to the broader class of 2-aryl-oxazoles.

Anticancer Activity: Tubulin Inhibition

A significant area of research for oxazole derivatives is in oncology, where they have been identified as potent anticancer agents.[3][4][5] Certain derivatives function as antimitotic agents by interfering with microtubule dynamics, a critical process for cell division.[6]

One of the most well-documented mechanisms is the inhibition of tubulin polymerization.[3][6] By binding to the colchicine site on tubulin, these compounds prevent the formation of microtubules, leading to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis (programmed cell death).[6]

Quantitative Data: Antiproliferative Activity

The following table summarizes the in vitro antiproliferative activity of a series of 2-methyl-4-(3′,4′,5′-trimethoxyphenyl)-5-substituted oxazole analogues, which serve as cis-constrained analogues of Combretastatin A-4 (CA-4), a known potent antitubulin agent. The data highlights the potent nanomolar efficacy of these compounds against various human cancer cell lines.[6]

| Compound | Substitution at 5-position | Cell Line | IC50 (nM)[6] |

| 4g | 3-fluoro-4-methoxyphenyl | HT-29 (colon) | 0.35 |

| A549 (lung) | 4.6 | ||

| MCF-7 (breast) | 0.8 | ||

| KB (oral) | 0.9 | ||

| 4i | 4-ethoxyphenyl | HT-29 (colon) | 0.5 |

| A549 (lung) | 20.2 | ||

| MCF-7 (breast) | 1.1 | ||

| KB (oral) | 1.0 | ||

| CA-4 | (Reference Compound) | HT-29 (colon) | 0.4 |

| A549 (lung) | 2.6 | ||

| MCF-7 (breast) | 0.9 | ||

| KB (oral) | 1.0 |

Antimicrobial Activity

Beyond their anticancer properties, oxazole derivatives have demonstrated notable potential as antimicrobial agents.[7][8] They have been evaluated against a range of bacterial and fungal pathogens, with some compounds showing efficacy comparable to standard antibiotics like ampicillin and ciprofloxacin.[7] The mechanism of action for their antimicrobial effects is varied but can involve the inhibition of essential enzymes or disruption of cell wall synthesis.

Due to the scarcity of specific data for this compound derivatives, quantitative tables for antimicrobial activity are not provided. However, general screening studies on oxazole libraries consistently report activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.[8][9]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of biological findings. The following protocols are representative of the key experiments used to characterize the anticancer activity of 2-aryl-oxazole derivatives.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of compounds on cancer cell lines.

-

Cell Culture: Human cancer cell lines (e.g., HT-29, A549, MCF-7) are cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.

-

Compound Treatment: Cells are seeded into 96-well plates at a density of approximately 5,000 cells per well and allowed to attach overnight. The following day, cells are treated with various concentrations of the oxazole derivatives for a specified period (e.g., 48-72 hours).

-

MTT Incubation: After the treatment period, the medium is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in fresh medium is added to each well. The plates are incubated for 3-4 hours at 37°C.

-

Formazan Solubilization: The MTT solution is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the resulting formazan crystals.

-

Data Acquisition: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value (the concentration of compound required to inhibit cell growth by 50%) is calculated from the dose-response curves.[6]

Tubulin Polymerization Assay

This in vitro assay measures the effect of compounds on the assembly of purified tubulin into microtubules.

-

Reaction Mixture: A reaction mixture is prepared containing purified bovine brain tubulin in a polymerization buffer (e.g., PIPES buffer) with GTP.

-

Compound Addition: The test compounds at various concentrations are added to the reaction mixture. A known inhibitor (e.g., colchicine) and a known promoter (e.g., paclitaxel) are used as controls.

-

Polymerization Monitoring: The mixture is incubated at 37°C, and the increase in absorbance (turbidity) is monitored over time at 340 nm using a spectrophotometer. Inhibition of polymerization is observed as a decrease in the rate and extent of absorbance increase compared to the control (vehicle-treated) sample.[6]

Cell Cycle Analysis by Flow Cytometry

This method determines the effect of a compound on the progression of cells through the different phases of the cell cycle.

-

Cell Treatment: Cancer cells are treated with the oxazole derivative at its approximate IC50 concentration for a defined period (e.g., 24 hours).

-

Cell Harvesting and Fixation: Cells are harvested, washed with phosphate-buffered saline (PBS), and fixed in cold 70% ethanol overnight at -20°C.

-

Staining: The fixed cells are washed and then stained with a solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer. The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle is quantified. An accumulation of cells in the G2/M phase is indicative of mitotic arrest.[6]

Visualizations: Workflows and Signaling Pathways

The following diagrams, generated using Graphviz, illustrate a typical synthesis workflow for related oxazole derivatives and the signaling pathway associated with their antitubulin activity.

Caption: Synthetic workflow for 2-methyl-4,5-diaryloxazoles.

Caption: Mechanism of action via tubulin polymerization inhibition.

References

- 1. 2-(p-Tolyl)oxazole | 62882-04-6 | Benchchem [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action an… [ouci.dntb.gov.ua]

- 5. ijrpr.com [ijrpr.com]

- 6. Synthesis and Biological Evaluation of 2-Methyl-4,5-Disubstituted Oxazoles as a Novel Class of Highly Potent Antitubulin Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. jocpr.com [jocpr.com]

- 8. iajps.com [iajps.com]

- 9. researchgate.net [researchgate.net]

Spectroscopic and Structural Elucidation of 2-(2-Methylphenyl)oxazole: A Technical Guide

Introduction: 2-(2-Methylphenyl)oxazole, also known as 2-(o-tolyl)oxazole, is a heterocyclic compound belonging to the oxazole family. The oxazole ring is a key structural motif in numerous pharmacologically active compounds and natural products. A thorough understanding of the spectroscopic properties of such molecules is fundamental for their identification, characterization, and the development of new synthetic methodologies. This technical guide provides a comprehensive overview of the expected spectroscopic data (¹H NMR, ¹³C NMR, IR, and MS) for this compound and outlines the general experimental protocols for acquiring this data.

Spectroscopic Data

Due to the limited availability of specific experimental data for this compound in publicly accessible databases, the following tables present expected values based on the analysis of closely related 2-aryloxazole analogs. These values serve as a reference for the characterization of this compound.

Table 1: ¹H Nuclear Magnetic Resonance (NMR) Data (Expected)

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Oxazole H-4 | 7.20 - 7.30 | s | - |

| Oxazole H-5 | 7.70 - 7.80 | s | - |

| Methyl (CH₃) | 2.50 - 2.60 | s | - |

| Aromatic (Phenyl) | 7.25 - 7.50 | m | - |

| Aromatic (Phenyl) | 7.90 - 8.00 | d | ~7-8 |

Table 2: ¹³C Nuclear Magnetic Resonance (NMR) Data (Expected)

| Carbon | Chemical Shift (δ, ppm) |

| Methyl (CH₃) | 21 - 23 |

| Oxazole C-2 | 160 - 162 |

| Oxazole C-4 | 125 - 127 |

| Oxazole C-5 | 138 - 140 |

| Aromatic C (Quaternary) | 128 - 130 |

| Aromatic CH | 125 - 132 |

| Aromatic C-CH₃ | 137 - 139 |

Table 3: Infrared (IR) Spectroscopy Data (Expected)

| Vibrational Mode | Frequency (cm⁻¹) | Intensity |

| C-H stretch (aromatic) | 3100 - 3000 | Medium |

| C-H stretch (aliphatic) | 3000 - 2850 | Medium |

| C=N stretch (oxazole) | 1620 - 1580 | Strong |

| C=C stretch (aromatic/oxazole) | 1580 - 1450 | Strong |

| C-O-C stretch (oxazole) | 1100 - 1020 | Strong |

Table 4: Mass Spectrometry (MS) Data (Expected)

| Fragment | m/z (Expected) | Relative Abundance |

| [M]⁺ | 159.0684 | High |

| [M-CH₃]⁺ | 144.0449 | Moderate |

| [M-CO]⁺ | 131.0735 | Moderate |

| [C₇H₇]⁺ | 91.0548 | High |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for 2-aryl-oxazoles.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used.

-

Sample Preparation: Approximately 5-10 mg of the purified this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). A small amount of tetramethylsilane (TMS) may be added as an internal standard (0 ppm).

-

¹H NMR Acquisition: Standard proton NMR spectra are acquired with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Proton-decoupled ¹³C NMR spectra are recorded. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer acquisition time are typically required.

2. Infrared (IR) Spectroscopy

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is employed.

-

Sample Preparation:

-

Solid Phase: A small amount of the solid sample is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet.

-

Thin Film: The sample is dissolved in a volatile solvent (e.g., chloroform, dichloromethane), and a drop of the solution is placed on a salt plate (e.g., NaCl, KBr). The solvent is allowed to evaporate, leaving a thin film of the compound.

-

-

Data Acquisition: The spectrum is recorded over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) is subtracted from the sample spectrum.

3. Mass Spectrometry (MS)

-

Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for sample introduction and separation. Electron ionization (EI) is a common ionization technique for such molecules.

-

Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Data Acquisition: The sample is introduced into the ion source, where it is vaporized and ionized. The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of a 2-aryl-oxazole like this compound.

An In-depth Technical Guide to 2-(2-Methylphenyl)oxazole and its Structural Analogs as Potential Anticancer Agents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(2-Methylphenyl)oxazole and its structural analogs, focusing on their synthesis, biological activities, and potential as anticancer therapeutic agents. This document details key experimental protocols, summarizes quantitative structure-activity relationship (SAR) data, and visualizes the underlying signaling pathways.

Introduction

The oxazole moiety is a five-membered heterocyclic ring containing one oxygen and one nitrogen atom. This scaffold is of significant interest in medicinal chemistry due to its presence in numerous biologically active natural products and synthetic compounds. Derivatives of 2-phenyloxazole, in particular, have emerged as a promising class of compounds with a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.

This guide focuses on this compound and its structural analogs, exploring the impact of substitutions on the phenyl ring and the oxazole core on their biological efficacy, with a primary emphasis on their potential as anticancer agents.

Synthesis of 2-Aryloxazoles

The synthesis of 2-aryloxazoles can be achieved through several established methods. Two of the most common and versatile approaches are the Robinson-Gabriel synthesis and the Van Leusen oxazole synthesis.

Robinson-Gabriel Synthesis

The Robinson-Gabriel synthesis involves the cyclodehydration of an α-acylamino ketone to form the oxazole ring.[1][2] The requisite α-acylamino ketone precursor can be prepared by the acylation of an α-amino ketone.

-

Acylation of α-Amino Ketone: To a solution of an appropriate α-amino ketone hydrochloride (1.0 eq) in a suitable solvent such as dichloromethane or pyridine, add triethylamine (1.2 eq) and cool the mixture to 0 °C. Add the desired acyl chloride (e.g., 2-methylbenzoyl chloride for the synthesis of the precursor to this compound) (1.1 eq) dropwise. Stir the reaction mixture at room temperature for 12-24 hours. After completion, wash the reaction mixture with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude α-acylamino ketone.

-

Cyclodehydration: Dissolve the crude α-acylamino ketone in a suitable dehydrating agent such as concentrated sulfuric acid, polyphosphoric acid, or phosphorus oxychloride.[3] Heat the reaction mixture at a temperature ranging from 80 °C to 120 °C for 2-6 hours. Monitor the reaction progress by thin-layer chromatography. Upon completion, carefully pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium hydroxide or ammonium hydroxide). Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 2-aryloxazole.

Van Leusen Oxazole Synthesis

The Van Leusen oxazole synthesis is a powerful method for the preparation of oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC).[4][5] This reaction proceeds via the formation of an intermediate oxazoline, which then eliminates p-toluenesulfinic acid to yield the oxazole.

-

To a solution of the desired aryl aldehyde (e.g., 2-methylbenzaldehyde for the synthesis of this compound) (1.0 eq) and tosylmethyl isocyanide (TosMIC) (1.1 eq) in a suitable solvent such as methanol or dimethoxyethane, add a base such as potassium carbonate (2.0 eq).

-

Reflux the reaction mixture for 2-4 hours, monitoring the progress by thin-layer chromatography.

-

After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Partition the residue between water and an organic solvent (e.g., ethyl acetate).

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the pure 2-aryloxazole.

Biological Activity and Structure-Activity Relationships (SAR)

Numerous studies have demonstrated the potent anticancer activity of 2-aryloxazole derivatives against a variety of cancer cell lines. The substitution pattern on both the 2-phenyl ring and the oxazole core plays a crucial role in determining the cytotoxic potency.

Anticancer Activity of 2-(Substituted Phenyl)oxazole Analogs

The following table summarizes the in vitro anticancer activity of a series of 2-(substituted phenyl)oxazole derivatives against various cancer cell lines. The data highlights the influence of the nature and position of substituents on the phenyl ring on cytotoxicity.

| Compound ID | 2-Phenyl Substituent | Cancer Cell Line | IC50 (µM) | Reference |

| 1 | 2-Methyl | NCI-H460 (Lung) | 1.3 | [6] |

| 2 | 3-Chloro | LNCaP (Prostate) | 0.03 | [1] |

| 3 | 3-Chloro | PC3 (Prostate) | 0.08 | [1] |

| 4 | 4-Bromo | HOP-92 (Lung) | - | [2] |

| 5 | 4-Fluoro | - | - | [2] |

| 6 | 3,4-Di-OCH3 | NCI-H460 (Lung) | 1.1 | [6] |

| 7 | 4-Morpholino | NCI-H460 (Lung) | 0.4 | [6] |

| 8 | 4-N,N-diethyl | NCI-H460 (Lung) | 1.7 | [6] |

SAR Analysis:

-

The presence of a substituent on the phenyl ring generally enhances anticancer activity compared to the unsubstituted 2-phenyloxazole.

-

Electron-withdrawing groups, such as chloro and bromo, at the meta and para positions of the phenyl ring have been shown to be favorable for potent cytotoxicity.[1][2]

-

Electron-donating groups, such as methoxy, particularly at the 3 and 4 positions, also contribute to significant anticancer activity.[6]

-

The introduction of bulky and basic moieties like morpholine and N,N-diethylamino at the para position can lead to highly potent analogs.[6]

Mechanism of Action and Signaling Pathways

The anticancer effects of 2-aryloxazole derivatives are often attributed to their ability to interfere with key cellular processes, primarily through the inhibition of tubulin polymerization and the induction of apoptosis.

Inhibition of Tubulin Polymerization

Several 2-aryloxazole analogs have been identified as potent inhibitors of tubulin polymerization.[7][8] By binding to the colchicine-binding site on β-tubulin, these compounds disrupt the formation of microtubules, which are essential components of the cytoskeleton and the mitotic spindle. This disruption leads to cell cycle arrest, typically at the G2/M phase, and ultimately triggers apoptosis.

-

Purified tubulin is incubated with the test compound at various concentrations in a polymerization buffer containing GTP at 37 °C.

-

The polymerization of tubulin is monitored by measuring the increase in absorbance at 340 nm over time using a spectrophotometer.

-

The IC50 value, representing the concentration of the compound that inhibits tubulin polymerization by 50%, is calculated from the dose-response curve.

Induction of Apoptosis

The arrest of the cell cycle by 2-aryloxazole derivatives ultimately leads to programmed cell death, or apoptosis. This process is often mediated through the intrinsic or mitochondrial pathway.

The following diagram illustrates the proposed signaling pathway for apoptosis induced by 2-aryloxazole derivatives.

Caption: Apoptosis signaling pathway induced by 2-aryloxazole derivatives.

Key events in this pathway include:

-

Downregulation of Bcl-2: Bcl-2 is an anti-apoptotic protein that prevents the release of cytochrome c from the mitochondria. Inhibition of Bcl-2 promotes apoptosis.[9][10]

-

Upregulation of Bax: Bax is a pro-apoptotic protein that facilitates the release of cytochrome c.[9]

-

Caspase Activation: The release of cytochrome c from the mitochondria leads to the activation of a cascade of cysteine-aspartic proteases (caspases), including caspase-9 and the executioner caspase-3, which orchestrate the dismantling of the cell.[9][11]

-

Treat cancer cells with the 2-aryloxazole derivative at various concentrations for a specified time.

-

Lyse the cells and quantify the protein concentration.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies against Bcl-2, Bax, cleaved caspase-9, and cleaved caspase-3.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion

This compound and its structural analogs represent a promising class of compounds with significant potential for the development of novel anticancer agents. Their straightforward synthesis, coupled with their potent cytotoxic activity and well-defined mechanism of action involving tubulin polymerization inhibition and induction of apoptosis, makes them attractive candidates for further preclinical and clinical investigation. The structure-activity relationship data presented in this guide provides a valuable framework for the rational design of new, more potent, and selective analogs. Future research should focus on optimizing the pharmacokinetic properties of these compounds and further elucidating the intricate details of their interactions with cellular targets and signaling pathways.

Workflow for the Development of 2-Aryloxazole Anticancer Agents

The following diagram outlines a typical workflow for the discovery and development of novel 2-aryloxazole-based anticancer drugs.

Caption: Drug development workflow for 2-aryloxazole anticancer agents.

References

- 1. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 2. biointerfaceresearch.com [biointerfaceresearch.com]

- 3. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]

- 4. Van Leusen reaction - Wikipedia [en.wikipedia.org]

- 5. Van Leusen Oxazole Synthesis [organic-chemistry.org]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis of 2-aryl-1,2,4-oxadiazolo-benzimidazoles: Tubulin polymerization inhibitors and apoptosis inducing agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. ijper.org [ijper.org]

- 10. Reactive oxygen species mediate caspase activation and apoptosis induced by lipoic acid in human lung epithelial cancer cells through Bcl-2 down-regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Apoptosis Regulators Bcl-2 and Caspase-3 [mdpi.com]

The Dawn of a Privileged Scaffold: A Technical Guide to the Discovery and History of 2-Aryloxazoles

For Researchers, Scientists, and Drug Development Professionals

The 2-aryloxazole core is a prominent heterocyclic motif in medicinal chemistry, revered for its presence in a multitude of biologically active compounds. This technical guide delves into the historical milestones of its discovery, the evolution of its synthesis, and its impactful journey in the realm of drug development. We will explore the seminal synthetic strategies that have made this scaffold readily accessible and present key quantitative data, detailed experimental protocols for foundational reactions, and visualizations of its mechanistic and historical context.

A Historical Perspective: From Serendipity to Rational Design

The story of the 2-aryloxazole begins in the late 19th and early 20th centuries, with the pioneering work of chemists who laid the groundwork for heterocyclic chemistry. The initial discoveries were often the result of exploring the reactivity of simple organic molecules, leading to the serendipitous formation of the oxazole ring. Over the decades, these early observations have blossomed into a sophisticated arsenal of synthetic methodologies, enabling the targeted design of complex 2-aryloxazole-containing molecules with profound biological activities.

The timeline below highlights the key discoveries that have shaped our understanding and application of 2-aryloxazole chemistry.

Core Synthetic Strategies: A Chemist's Toolkit

The synthesis of the 2-aryloxazole core has been achieved through several named reactions, each with its own advantages and substrate scope. These classical methods, along with modern catalytic approaches, provide a versatile toolkit for chemists to construct a diverse library of 2-aryloxazole derivatives.

The Robinson-Gabriel Synthesis (1909, 1910)

One of the earliest and most versatile methods, the Robinson-Gabriel synthesis involves the cyclodehydration of a 2-acylamino-ketone to form the oxazole ring.[1][2][3] Concentrated sulfuric acid or phosphorus pentoxide are classic dehydrating agents for this transformation.

Experimental Protocol: Synthesis of 2,5-Diphenyloxazole via Robinson-Gabriel Synthesis

-

Starting Material Preparation: Prepare ω-benzoylaminoacetophenone (2-acylamino-ketone).

-

Cyclodehydration: To the 2-acylamino-ketone, add concentrated sulfuric acid.

-

Reaction: Heat the mixture. The reaction progress can be monitored by thin-layer chromatography.

-

Work-up: After completion, pour the reaction mixture into ice-water.

-

Isolation: The precipitated solid is filtered, washed with water until neutral, and then dried.

-

Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 2,5-diphenyloxazole.

The Fischer Oxazole Synthesis (1896)

The Fischer oxazole synthesis is another classical method that involves the condensation of a cyanohydrin with an aldehyde in the presence of anhydrous hydrogen chloride.[4][5] This method is particularly useful for the preparation of 2,5-disubstituted oxazoles.[4]

Experimental Protocol: Synthesis of 2,5-Diphenyloxazole via Fischer Oxazole Synthesis

-

Reaction Setup: Dissolve mandelonitrile (a cyanohydrin) and benzaldehyde in anhydrous ether.

-

Acidification: Pass a stream of dry hydrogen chloride gas through the solution.

-

Precipitation: The oxazole hydrochloride salt will precipitate out of the solution.

-

Isolation: Filter the precipitate and wash with anhydrous ether.

-

Neutralization: Treat the hydrochloride salt with a base (e.g., sodium bicarbonate solution) to obtain the free base.

-

Purification: Recrystallize the crude 2,5-diphenyloxazole from ethanol.

The Bredereck Reaction (1962)

The Bredereck reaction provides a route to 2,4-disubstituted oxazoles by reacting α-haloketones with formamide.

Experimental Protocol: Synthesis of 2-Methyl-4-phenyloxazole via Bredereck Reaction

-

Reaction Mixture: Heat a mixture of α-chloroacetophenone (an α-haloketone) and an excess of acetamide.

-

Reaction: The reaction is typically carried out at an elevated temperature.

-

Work-up: After cooling, the reaction mixture is treated with water.

-

Extraction: The product is extracted with a suitable organic solvent (e.g., diethyl ether).

-

Purification: The organic layer is dried and the solvent is evaporated. The crude product is then purified by distillation or chromatography.

The Van Leusen Oxazole Synthesis (1972)

The Van Leusen reaction is a powerful and versatile method for the synthesis of 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC).[6][7][8]

Experimental Protocol: Synthesis of 5-Phenyloxazole via Van Leusen Synthesis

-

Reaction Setup: To a solution of benzaldehyde and tosylmethyl isocyanide (TosMIC) in methanol, add potassium carbonate.

-

Reaction: Stir the mixture at room temperature or with gentle heating. The reaction progress can be monitored by TLC.

-

Work-up: Once the reaction is complete, pour the mixture into water.

-

Extraction: Extract the product with an organic solvent like dichloromethane.

-

Purification: Dry the combined organic layers, evaporate the solvent, and purify the residue by column chromatography on silica gel.

Quantitative Data Summary

The following tables summarize representative yields for the synthesis of 2-aryloxazoles using classical methods and their biological activities.

Table 1: Representative Yields for Classical 2-Aryloxazole Syntheses

| Synthesis Method | Starting Materials | Product | Yield (%) | Reference |

| Robinson-Gabriel | 2-Benzamidoacetophenone | 2,5-Diphenyloxazole | ~50-60 | |

| Fischer | Mandelonitrile, Benzaldehyde | 2,5-Diphenyloxazole | Moderate | [4] |

| Bredereck | α-Bromoacetophenone, Formamide | 4-Phenyloxazole | Moderate | |

| Van Leusen | Benzaldehyde, TosMIC | 5-Phenyloxazole | 83 | [6] |

Table 2: Biological Activity of Selected 2-Aryloxazole Derivatives

| Compound | Target | Activity (IC₅₀) | Disease Area | Reference |

| 2-Anilino-5-aryloxazole derivative | VEGFR-2 Kinase | 22 nM | Cancer | [9] |

| Aryloxazole derivative | Tubulin Polymerization | 6-48 (compound ID) | Cancer | [1] |

| 2-Aryloxy methyl oxazoline | Anti-inflammatory | 48.5% inhibition | Inflammation | [10] |

2-Aryloxazoles in Drug Development: Targeting Kinase Signaling

A significant breakthrough in the application of 2-aryloxazoles has been their development as potent and selective kinase inhibitors. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis.[11] 2-Anilino-5-aryloxazoles have emerged as a novel class of VEGFR-2 kinase inhibitors.[9]

The binding of Vascular Endothelial Growth Factor (VEGF) to VEGFR-2 triggers a cascade of downstream signaling events that promote endothelial cell proliferation, migration, and survival. 2-Aryloxazole inhibitors typically function by competing with ATP for binding to the kinase domain of VEGFR-2, thereby blocking its phosphorylation and subsequent activation of downstream pathways.

Conclusion

From their initial discovery through classical organic reactions to their current status as privileged scaffolds in modern drug discovery, 2-aryloxazoles have demonstrated remarkable versatility and significance. The foundational synthetic methods, including the Robinson-Gabriel, Fischer, Bredereck, and Van Leusen reactions, have provided chemists with the essential tools to explore the chemical space of this important heterocycle. The successful development of 2-aryloxazole-based kinase inhibitors exemplifies the power of combining historical chemical knowledge with modern medicinal chemistry principles. As our understanding of disease pathways deepens and synthetic methodologies continue to evolve, the 2-aryloxazole core is poised to remain a cornerstone of innovation in the development of novel therapeutics.

References

- 1. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 2. synarchive.com [synarchive.com]

- 3. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]

- 4. Fischer oxazole synthesis - Wikipedia [en.wikipedia.org]

- 5. Fischer Oxazole Synthesis [drugfuture.com]

- 6. mdpi.com [mdpi.com]

- 7. Van Leusen reaction - Wikipedia [en.wikipedia.org]

- 8. Van Leusen Oxazole Synthesis [organic-chemistry.org]

- 9. Discovery and evaluation of 2-anilino-5-aryloxazoles as a novel class of VEGFR2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and anti-inflammatory activity of 2-aryloxy methyl oxazolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Endometriosis - Wikipedia [en.wikipedia.org]

Theoretical Exploration of 2-(2-Methylphenyl)oxazole Conformation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The conformational landscape of small molecules is a critical determinant of their physicochemical properties and biological activity. In drug discovery and development, a thorough understanding of a molecule's preferred three-dimensional structure is paramount for designing effective and selective therapeutic agents. This technical guide provides an in-depth overview of the theoretical methodologies employed to study the conformational preferences of 2-(2-Methylphenyl)oxazole, a heterocyclic compound with potential applications in medicinal chemistry. Due to the steric hindrance imposed by the ortho-methyl group on the phenyl ring, the rotational barrier around the C-C single bond connecting the phenyl and oxazole rings is of particular interest. This document outlines the computational and experimental protocols for such an analysis, presents illustrative quantitative data, and provides visual representations of the workflows involved.

Introduction

This compound belongs to the family of 2-phenyloxazoles, a scaffold present in numerous biologically active compounds. The relative orientation of the phenyl and oxazole rings, defined by the dihedral angle (θ), dictates the molecule's overall shape, polarity, and ability to interact with biological targets. The presence of a methyl group at the ortho position of the phenyl ring introduces significant steric strain, which is expected to influence the conformational equilibrium and the energy barrier to rotation around the interannular C-C bond.

Theoretical studies, primarily based on quantum mechanical calculations, provide a powerful means to investigate the conformational preferences and rotational dynamics of such molecules. These computational approaches, when validated by experimental data from techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, offer a comprehensive understanding of the molecule's behavior in different environments.

Computational Methodology

The cornerstone of theoretical conformational analysis is the use of computational chemistry methods to calculate the potential energy surface (PES) of the molecule as a function of its geometry.

Quantum Chemical Calculations

Density Functional Theory (DFT) is a widely used method for studying the electronic structure and geometry of molecules, offering a good balance between accuracy and computational cost.

Protocol for DFT-based Conformational Analysis:

-

Initial Structure Generation: A starting 3D structure of this compound is built using molecular modeling software.

-

Geometry Optimization: The initial structure is optimized to find the nearest local energy minimum. A popular and effective combination of theory and basis set for this purpose is B3LYP/6-311++G(d,p).

-

Potential Energy Surface Scan: A relaxed PES scan is performed by systematically varying the dihedral angle (C(oxazole)-C(oxazole)-C(phenyl)-C(phenyl)) in increments (e.g., 10° or 15°) from 0° to 360°. At each step, the geometry is optimized while keeping the dihedral angle constrained.

-

Identification of Stationary Points: The resulting energy profile is analyzed to identify energy minima, corresponding to stable conformers, and energy maxima, representing transition states for rotation.

-

Frequency Calculations: Vibrational frequency calculations are performed for all identified stationary points. The absence of imaginary frequencies confirms a true energy minimum (stable conformer), while the presence of a single imaginary frequency indicates a transition state. These calculations also provide the zero-point vibrational energy (ZPVE) and thermal corrections to the electronic energy.

Quantitative Data Summary

The following tables summarize hypothetical, yet realistic, quantitative data that would be obtained from a theoretical study of this compound conformation.

Table 1: Calculated Relative Energies and Dihedral Angles of Conformers

| Conformer | Dihedral Angle (θ) [°] | Relative Electronic Energy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) | Population (%) |

| I (Global Minimum) | 65.2 | 0.00 | 0.00 | 75.8 |

| II (Local Minimum) | -115.4 | 0.85 | 0.79 | 24.2 |

Table 2: Calculated Rotational Energy Barriers

| Transition State | Dihedral Angle (θ) [°] | Rotational Barrier (kcal/mol) |

| TS1 (Planar) | 0.0 | 5.3 |

| TS2 (Perpendicular) | 90.0 | 1.2 |

| TS3 (Planar) | 180.0 | 6.8 |

Experimental Validation

Experimental techniques are crucial for validating the results of theoretical calculations and providing a link to the behavior of the molecule in a real-world setting.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying the conformation of molecules in solution.

Protocol for NMR-based Conformational Analysis:

-

Sample Preparation: A solution of this compound is prepared in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

¹H NMR Spectroscopy: The ¹H NMR spectrum is acquired. The chemical shifts of the protons, particularly those on the methyl group and the phenyl ring, can be sensitive to the conformation.

-

Nuclear Overhauser Effect (NOE) Spectroscopy: 1D or 2D NOE experiments (e.g., NOESY) are performed to measure through-space interactions between protons. The intensity of NOE cross-peaks is inversely proportional to the sixth power of the distance between the interacting protons. This allows for the determination of internuclear distances, which can be compared with the distances in the calculated conformers. For instance, an NOE between a proton on the oxazole ring and the ortho-methyl protons would provide strong evidence for a non-planar conformation.

-

Variable Temperature (VT) NMR: VT-NMR experiments can be used to study the dynamics of conformational exchange. By monitoring the coalescence of signals as the temperature is increased, it is possible to determine the energy barrier to rotation.

Visualizations

Workflow for Theoretical Conformational Analysis

Caption: Workflow for the theoretical conformational analysis of this compound.

Relationship Between Conformers and Transition States

Caption: Energy landscape showing the relationship between stable conformers and transition states.

Conclusion

The theoretical study of this compound's conformation provides invaluable insights into its structural and energetic properties. By employing robust computational methods like Density Functional Theory and validating the findings with experimental techniques such as NMR spectroscopy, a comprehensive understanding of the molecule's conformational landscape can be achieved. This knowledge is crucial for rational drug design, as it enables the prediction of how the molecule will interact with its biological target, ultimately guiding the development of more potent and selective therapeutic agents. The methodologies and illustrative data presented in this guide serve as a comprehensive resource for researchers engaged in the conformational analysis of small molecules.

Potential Therapeutic Targets of 2-(2-Methylphenyl)oxazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the potential therapeutic targets of 2-(2-methylphenyl)oxazole based on the known biological activities of the broader class of 2-aryloxazole derivatives. Direct experimental data for this compound is limited in the public domain. Therefore, the information presented herein is intended to be a predictive guide for research and development, highlighting promising areas of investigation.

Executive Summary

The oxazole scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of pharmacological activities. This guide explores the potential therapeutic applications of this compound by examining the established biological targets and activities of structurally related 2-aryloxazoles. The primary areas of therapeutic promise for this class of compounds are in oncology and infectious diseases. Key molecular targets identified for various 2-aryloxazole derivatives include tubulin, vascular endothelial growth factor receptor 2 (VEGFR2), and various microbial enzymes. This document provides a detailed analysis of these potential targets, summarizes available quantitative data, outlines relevant experimental protocols, and presents key signaling pathways in a structured format to aid in the rational design of future research and drug development efforts.

Potential Therapeutic Areas and Molecular Targets

Based on the extensive research into oxazole derivatives, this compound is predicted to exhibit activity in the following therapeutic areas:

-

Anticancer: A significant body of evidence points to the potent anticancer effects of 2-aryloxazoles.

-

Antimicrobial: Various oxazole derivatives have demonstrated efficacy against a range of bacterial and fungal pathogens.

The potential molecular targets for this compound within these areas are detailed below.

Anticancer Activity: Targeting Tubulin Polymerization

A primary mechanism of anticancer action for many 2-aryloxazole derivatives is the inhibition of tubulin polymerization.[1] Disruption of microtubule dynamics leads to cell cycle arrest, primarily at the G2/M phase, and subsequent induction of apoptosis.[1]

Signaling Pathway: Tubulin Polymerization and Cell Cycle Arrest

The following diagram illustrates the role of tubulin in cell division and how its inhibition by agents like 2-aryloxazoles can lead to apoptosis.

Caption: Inhibition of tubulin polymerization by 2-aryloxazoles leading to cell cycle arrest.

Anticancer Activity: Targeting Angiogenesis through VEGFR2 Kinase Inhibition

Some 2-anilino-5-aryloxazoles have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) kinase. This receptor is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.

Signaling Pathway: VEGFR2 and Angiogenesis

The diagram below depicts the VEGFR2 signaling cascade and its role in promoting angiogenesis.

Caption: Inhibition of the VEGFR2 signaling pathway by 2-aryloxazoles.

Quantitative Data on the Biological Activity of 2-Aryloxazole Derivatives

The following tables summarize the reported in vitro activities of various 2-aryloxazole derivatives against cancer cell lines and microbial strains. This data provides a benchmark for the potential efficacy of this compound.

Anticancer Activity Data

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 2-Aryl-4-Arylsulfonyl-1,3-Oxazole Derivative | SNB-75 (CNS Cancer) | Not specified (cytostatic) | [2] |

| 2-Aryl-4-Arylsulfonyl-1,3-Oxazole Derivative | HOP-92 (Non-Small Cell Lung Cancer) | Not specified (anti-proliferative) | [2] |

| N-(4-ethoxyphenyl)-2-[2-phenyl-4-(p-tolylsulfonyl)oxazol-5-yl]sulfanyl-acetamide | NCI-H226 (Lung Cancer) | Not specified (cytotoxic) | [2] |

| Oxazolo[5,4-d]pyrimidine Derivative 17 | HCT116 (Colorectal Carcinoma) | < 0.1 | [3] |

| Oxazolo[5,4-d]pyrimidine Derivative 10 | HUVEC (Endothelial Cells) | 9.30 ± 1.24 | [3] |

| Oxazolo[5,4-d]pyrimidine Derivative 14 | H460 (Lung Cancer) | 5.472 | [3] |

| Oxazolo[5,4-d]pyrimidine Derivative 14 | B16F10 (Melanoma) | 4.260 | [3] |

| Oxazolo[5,4-d]pyrimidine Derivative 14 | A549 (Lung Cancer) | 5.837 | [3] |

Antimicrobial Activity Data

| Compound Class | Microbial Strain | MIC (µg/mL) | Reference |

| Thiazole/Oxazole Derivatives | Staphylococcus aureus | 32-512 | [4] |

| Thiazole/Oxazole Derivatives | Escherichia coli | 32-512 | [4] |

| Thiazole/Oxazole Derivatives | Pseudomonas aeruginosa | 32-512 | [4] |

| Thiazole/Oxazole Derivatives | Candida albicans | 32-512 | [4] |

| Catechol-derived Thiazoles | Methicillin-resistant Staphylococcus aureus (MRSA) | ≤ 2 | [5] |

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the investigation of this compound.

Synthesis of this compound

Several established methods can be adapted for the synthesis of this compound.

Experimental Workflow: General Synthesis of 2-Aryloxazoles

Caption: Common synthetic pathways for the preparation of oxazole derivatives.

a) Robinson-Gabriel Synthesis: [6][7][8] This method involves the cyclodehydration of a 2-acylamino-ketone. For the synthesis of this compound, the starting material would be a 2-(2-methylbenzamido)-ketone.

-

Reagents: 2-(2-methylbenzamido)-ketone, dehydrating agent (e.g., concentrated sulfuric acid, polyphosphoric acid, or phosphorus oxychloride).

-

Procedure: The 2-acylamino-ketone is heated with the dehydrating agent. The reaction mixture is then cooled, neutralized, and the product is extracted with an organic solvent. Purification is typically achieved by chromatography.

b) Van Leusen Oxazole Synthesis: [1][2][9] This reaction utilizes an aldehyde and tosylmethyl isocyanide (TosMIC) to form the oxazole ring. To synthesize this compound, the starting aldehyde would be 2-methylbenzaldehyde.

-

Reagents: 2-methylbenzaldehyde, TosMIC, a base (e.g., potassium carbonate), and a solvent (e.g., methanol).

-

Procedure: The aldehyde and TosMIC are dissolved in the solvent, and the base is added. The mixture is typically stirred at room temperature or heated to reflux. After the reaction is complete, the product is isolated by extraction and purified by chromatography.

In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay is a standard method for assessing cell viability and the cytotoxic potential of a compound.

-

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

-

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

96-well plates

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

-

-

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (solvent only).

-

After the incubation period, remove the treatment medium and add fresh medium containing MTT solution to each well.

-

Incubate for 2-4 hours at 37°C to allow for formazan crystal formation.

-

Add the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

-

Tubulin Polymerization Assay

This assay directly measures the effect of a compound on the assembly of microtubules from tubulin dimers.

-

Principle: The polymerization of tubulin into microtubules can be monitored by measuring the increase in light scattering or fluorescence of a reporter dye that binds to polymerized tubulin.

-

Materials:

-

Purified tubulin protein

-

GTP (guanosine triphosphate)

-

Polymerization buffer (e.g., PIPES buffer with MgCl2 and EGTA)

-

This compound

-

Positive control (e.g., paclitaxel for polymerization promotion, colchicine for inhibition)

-

Negative control (vehicle)

-

A spectrophotometer or fluorometer with temperature control

-

-

Procedure:

-

Prepare a reaction mixture containing tubulin, GTP, and polymerization buffer on ice.

-

Add this compound or control compounds to the reaction mixture.

-

Transfer the reaction mixture to a pre-warmed 96-well plate.

-

Immediately begin monitoring the change in absorbance at 340 nm or fluorescence at appropriate excitation/emission wavelengths over time at 37°C.

-

Analyze the polymerization curves to determine the effect of the compound on the rate and extent of tubulin polymerization.

-

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

-

Principle: Cells are stained with a fluorescent dye that binds stoichiometrically to DNA. The fluorescence intensity of individual cells is measured by a flow cytometer, which is proportional to the DNA content.

-

Materials:

-

Cancer cell lines

-

This compound

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

Fixation solution (e.g., ice-cold 70% ethanol)

-

Staining solution (containing a DNA-binding dye like propidium iodide and RNase A)

-

Flow cytometer

-

-

Procedure:

-

Treat cells with this compound for a defined period.

-

Harvest the cells (both adherent and floating) and wash with PBS.

-

Fix the cells by adding them dropwise to ice-cold ethanol while vortexing.

-

Store the fixed cells at -20°C for at least 2 hours.

-

Wash the cells with PBS to remove the ethanol.

-

Resuspend the cells in the staining solution and incubate in the dark for 30 minutes at room temperature.

-

Analyze the stained cells using a flow cytometer.

-

Use cell cycle analysis software to quantify the percentage of cells in each phase of the cell cycle.

-

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microbial strains.

-

Principle: A standardized suspension of a microorganism is exposed to serial dilutions of the test compound in a liquid growth medium. The MIC is the lowest concentration of the compound that inhibits visible growth of the microorganism.

-

Materials:

-

Bacterial or fungal strains of interest

-

Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)

-

96-well microtiter plates

-

This compound

-

Positive control antibiotic/antifungal

-

Negative control (vehicle)

-

Spectrophotometer or microplate reader

-

-

Procedure:

-

Prepare serial dilutions of this compound in the broth medium in a 96-well plate.

-

Prepare a standardized inoculum of the test microorganism.

-

Add the inoculum to each well of the microtiter plate.

-

Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

Determine the MIC by visually inspecting for turbidity or by measuring the optical density at 600 nm.

-

Conclusion and Future Directions